Corynecin III

Description

This compound has been reported in Corynebacterium with data available.

Properties

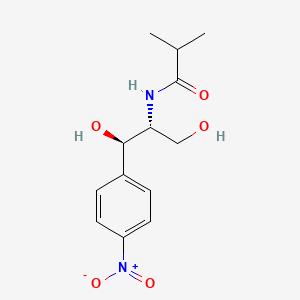

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-8(2)13(18)14-11(7-16)12(17)9-3-5-10(6-4-9)15(19)20/h3-6,8,11-12,16-17H,7H2,1-2H3,(H,14,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBVSPMUTLUQHL-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877272 | |

| Record name | DIMETHYLAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18048-95-8 | |

| Record name | DIMETHYLAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Corynecin III: A Technical Guide to its Discovery, Isolation, and Characterization from Corynebacterium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin III, a naturally occurring antibiotic, belongs to a family of compounds structurally related to chloramphenicol. First identified from the culture broth of Corynebacterium hydrocarboclastus, it has garnered interest due to its broad-spectrum antibacterial activity. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the fermentation processes for its production, the comprehensive protocols for its extraction and purification, and the analytical methods employed for its structural elucidation. Furthermore, this document summarizes the key quantitative data and presents visual workflows and a putative biosynthetic pathway to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Introduction

The corynecin family of compounds, which includes Corynecin I, II, III, IV, and V, was first isolated from the fermentation broth of Corynebacterium hydrocarboclastus.[1][2] Structurally, this compound is the N-butyryl amide of p-nitrophenylserinol, distinguishing it from chloramphenicol by the absence of two chlorine atoms in its acyl group.[1] This structural similarity is reflected in its biological activity, as this compound exhibits a broad antibacterial spectrum, albeit with lower potency than chloramphenicol against both Gram-positive and Gram-negative bacteria.[1] The production of corynecins has also been observed in other actinobacteria, such as Streptomyces venezuelae, particularly under conditions deprived of halogen ions.[1] A biosynthetic gene cluster associated with the production of Corynecin I, II, and III has also been identified in Rhodococcus sp. H-CA8f, highlighting the distribution of this biosynthetic capability among actinomycetes. This guide focuses specifically on the methodologies related to this compound from its original source, Corynebacterium.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Corynebacterium hydrocarboclastus. The composition of the culture medium and the fermentation parameters are critical for optimizing the yield.

Culture Media and Conditions

Corynebacterium hydrocarboclastus KY 8835 has been shown to produce the highest yield of corynecins, reaching up to 28mM, in a medium utilizing acetate as the primary carbon source.[2] The use of an acetate-based medium also allows for the selective production of Corynecin I, which can constitute over 90% of the total corynecins produced.[2] The addition of 1% KCl and 1% NaCl to the medium 12 hours after inoculation has been found to stimulate the production of the corynecin complex.[2]

Fed-Batch Fermentation Protocol

A fed-batch fermentation strategy is employed to maintain optimal concentrations of essential nutrients throughout the cultivation period, thereby maximizing the production yield.

Experimental Protocol: Fed-Batch Fermentation

-

Inoculum Preparation: A seed culture of Corynebacterium hydrocarboclastus KY 8835 is prepared by inoculating a suitable liquid medium and incubating at 30°C with agitation (180 rpm) for 24-48 hours.

-

Fermenter Setup: A sterile fermenter is prepared with the acetate-based production medium.

-

Inoculation: The production medium is inoculated with the seed culture.

-

Fermentation Parameters: The fermentation is carried out at 30°C with controlled pH.

-

Fed-Batch Feeding: To maintain the concentration of acetate, ammonium, and phosphate ions within the optimal range, a feeding solution containing acetic acid (50%), ammonium acetate (9%), and potassium dihydrogen phosphate (0.2%) is continuously fed into the fermenter. This solution also serves as the pH-controlling agent.[2]

-

Stimulation: 12 hours post-inoculation, sterile solutions of KCl and NaCl are added to the culture to a final concentration of 1% each.[2]

-

Monitoring: The fermentation is monitored for parameters such as pH, dissolved oxygen, substrate consumption, and biomass. The production of this compound is tracked by analyzing culture samples using methods like HPLC.

-

Harvesting: After an appropriate fermentation period (typically several days), the culture broth is harvested for the extraction of this compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process that includes extraction and various chromatographic techniques.

Extraction

Experimental Protocol: Solvent Extraction

-

Cell Separation: The harvested fermentation broth is centrifuged at 4500 rpm for 20 minutes to separate the mycelia from the supernatant.[1]

-

Solvent Extraction: The cell-free supernatant is transferred to a separatory funnel and extracted twice with an equal volume of ethyl acetate.[1]

-

Concentration: The organic layers (ethyl acetate) are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Resuspension: The dried crude extract is then dissolved in a minimal volume of methanol for further purification.[1]

Chromatographic Purification

A combination of chromatographic techniques is used to purify this compound from the crude extract.

Experimental Protocol: Multi-Step Chromatography

-

Flash Chromatography: The resuspended crude extract is first subjected to flash chromatography on a silica gel column. Elution is performed with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to achieve initial separation of the components.[3] Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Size-Exclusion Chromatography: Fractions enriched with this compound from the flash chromatography step are pooled, concentrated, and further purified by size-exclusion chromatography. This step separates molecules based on their size and is effective in removing high and low molecular weight impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is performed using preparative reverse-phase HPLC.[4] The sample is injected onto a C18 column and eluted with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.01% acetic acid).[3] The elution is monitored by a UV detector at 278 nm, the characteristic absorption wavelength for the chloramphenicol family of compounds.[1] Fractions corresponding to the this compound peak are collected.

-

Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and mass spectrometry.

Structural Elucidation and Characterization

The definitive structure of this compound is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the purified compound. This compound has been identified with a monoisotopic mass of 283.1319 [M+H]⁺.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for elucidating the detailed chemical structure of organic molecules.[5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are used to establish the connectivity of atoms and the complete structure of this compound.

Ultraviolet (UV) Spectroscopy

UV spectroscopy is used to confirm the presence of the characteristic chromophore in the Corynecin family. This compound exhibits a characteristic UV absorption maximum at approximately 278 nm.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the production and characterization of this compound.

Table 1: Fermentation and Production Data

| Parameter | Value | Reference |

| Producing Organism | Corynebacterium hydrocarboclastus KY 8835 | [2] |

| Optimal Carbon Source | Acetate | [2] |

| Max. Corynecin Yield | 28 mM (total corynecins) | [2] |

| Production Stimulators | 1% KCl and 1% NaCl | [2] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₄ | |

| Monoisotopic Mass [M+H]⁺ | 283.1319 | [1] |

| UV Absorption λmax | ~278 nm | [1] |

| HPLC Retention Time | 5.17 min (under specific conditions) | [1] |

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound in Corynebacterium is expected to follow a pathway similar to that of chloramphenicol, originating from the shikimate pathway.

Caption: Putative biosynthetic pathway of this compound from chorismate.

Conclusion

This compound represents an interesting member of the chloramphenicol family of antibiotics produced by Corynebacterium hydrocarboclastus. This guide has provided a comprehensive overview of the technical aspects related to its discovery and isolation, from fermentation to purification and structural characterization. The detailed protocols and summarized data serve as a valuable resource for researchers aiming to explore this and similar natural products for potential therapeutic applications. Further research into the biosynthetic pathway and its regulation in Corynebacterium could open avenues for metabolic engineering to improve yields and generate novel analogs.

References

- 1. Exploring the Diversity and Antibacterial Potentiality of Cultivable Actinobacteria from the Soil of the Saxaul Forest in Southern Gobi Desert in Mongolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening and purification of natural products from actinomycetes that affect the cell shape of fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Corynecin III in Streptomyces: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corynecin III is an antibiotic belonging to the corynecin family, a group of natural products structurally similar to chloramphenicol. These compounds are characterized by a p-nitrophenylserinol backbone with varying N-acyl groups. This compound, specifically N-butyryl-p-nitrophenylserinol, exhibits a broad spectrum of antibacterial activity. It is produced by several actinomycetes, including strains of Streptomyces venezuelae, which is also the primary producer of chloramphenicol.[1]

The co-production of corynecins and chloramphenicol within the same organism strongly suggests a shared biosynthetic origin.[1] Indeed, the biosynthesis of this compound is intricately linked to the well-characterized chloramphenicol pathway, diverging only in the final acylation step. This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in Streptomyces, detailing the precursor molecules, key enzymatic steps, and the associated genetic framework. It also includes relevant experimental protocols and data for researchers in the field.

Part 1: The Biosynthetic Pathway

The biosynthesis of this compound begins with the shikimate pathway, a central metabolic route for the production of aromatic amino acids in bacteria and plants. The pathway branches off from the primary metabolite chorismic acid to produce the characteristic p-nitrophenylserinol core, which is then acylated to yield the final product.

Step 1: Formation of the Aryl-Amino Acid Precursor from Chorismic Acid

The initial stages are identical to the chloramphenicol pathway, converting chorismic acid into an aryl-amino acid intermediate.[2][3] This process involves a non-ribosomal peptide synthetase (NRPS) system.

-

Chorismic Acid to p-Aminobenzoic Acid (PABA) Intermediate : The pathway starts with chorismic acid, a key branch-point metabolite from the shikimate pathway.[2] The enzyme 4-amino-4-deoxychorismate synthase, encoded by genes in the chloramphenicol biosynthetic gene cluster, converts chorismic acid to a p-aminobenzoic acid (PABA) precursor.[3][4]

-

NRPS-Mediated Assembly : A monomodular non-ribosomal peptide synthetase (NRPS) is responsible for activating the aryl precursor and tethering it to an acyl carrier protein (ACP).[4] The gene cluster in S. venezuelae contains a newly identified ACP (sven0925) and a phosphopantetheinyl transferase (PPTase) (sven0914) that are essential for activating the NRPS system.[2][3]

Step 2: Tailoring of the Aryl-Amino Acid

The ACP-bound intermediate undergoes a series of modifications, including hydroxylation and oxidation, to form the p-nitrophenylserinol backbone.

-

Hydroxylation and Amination : Specific enzymes within the cluster, including hydroxylases and aminotransferases, modify the structure to create L-p-aminophenylalanine attached to the ACP.

-

N-Oxygenation : An N-oxygenase, CmlI, is involved in the oxidation steps that lead to the nitro group.[4]

-

Release and Reduction : The modified amino acid is released from the ACP and reduced to form p-nitrophenylserinol.

Step 3: Final Acylation to Yield this compound

This is the critical diverging step from chloramphenicol biosynthesis.

-

For Chloramphenicol : The p-nitrophenylserinol backbone is acylated with a dichloroacetyl group. This halogenation step is catalyzed by specific halogenases encoded within the gene cluster.[4]

-

For this compound : The backbone is acylated with a butyryl group. This reaction is likely catalyzed by an acyltransferase. The production of corynecins is notably increased in S. venezuelae cultures when the medium is deprived of halogen ions, suggesting that in the absence of chlorination, the pathway shunts towards producing these non-halogenated analogs.[1] The specific acyltransferase responsible for attaching the butyryl group has not been definitively characterized but may be a promiscuous enzyme within the cluster or an enzyme outside the primary cluster that utilizes butyryl-CoA.

Part 2: Genetic Organization and Key Enzymes

The genes responsible for the biosynthesis of the this compound precursor are located within the chloramphenicol biosynthetic gene cluster (cml) in S. venezuelae.

Table 1: Key Genes Involved in the Biosynthesis of the this compound Precursor

| Gene (S. venezuelae) | Proposed Function in Pathway |

| cmlA, cmlB | 4-amino-4-deoxychorismate synthase components |

| cmlC | NRPS-associated protein |

| cmlF | Putative hydrolase |

| cmlI | N-oxygenase |

| cmlK | Pathway-specific transcriptional regulator |

| sven0925 | Acyl Carrier Protein (ACP) |

| sven0914 | Phosphopantetheinyl transferase (PPTase) |

| sven0913 | Cluster-associated transcriptional activator |

Note: This table is based on the updated chloramphenicol gene cluster and its role in producing the shared p-nitrophenylserinol backbone. The specific acyltransferase for this compound is not listed as it remains to be identified.

Part 3: Visualization of Pathways and Workflows

Proposed Biosynthetic Pathway of this compound

Caption: Proposed pathway for this compound biosynthesis from chorismic acid.

Experimental Workflow: Gene Knockout

Caption: A typical workflow for creating a targeted gene deletion mutant.

Part 4: Quantitative Data

Quantitative data on the production yields and titers of this compound are not extensively reported in the peer-reviewed literature, representing a significant knowledge gap. Research has primarily focused on the biosynthesis of the medically more prominent chloramphenicol. The table below is provided as a template for future studies.

Table 2: Production Titers of this compound

| Streptomyces Strain | Culture Medium | Fermentation Time (days) | Titer (mg/L) | Reference |

| S. venezuelae | Data not available | Data not available | Data not available | N/A |

| Mutant Strains | Data not available | Data not available | Data not available | N/A |

Part 5: Experimental Protocols

The elucidation of biosynthetic pathways relies on genetic and biochemical experiments. Below is a representative protocol for creating a targeted gene deletion in Streptomyces venezuelae, a critical technique for functional analysis of biosynthetic genes.

Protocol: Targeted Gene Deletion in S. venezuelae via Homologous Recombination

This protocol describes the replacement of a target gene with an apramycin resistance cassette.

1. Construction of the Gene Replacement Cassette: a. Using S. venezuelae genomic DNA as a template, PCR-amplify a ~1.5 kb region immediately upstream (Upstream Flank) and a ~1.5 kb region immediately downstream (Downstream Flank) of the target gene. Design primers with unique restriction sites. b. PCR-amplify an apramycin resistance cassette (aac(3)IV) flanked by the same restriction sites. c. Use three-way ligation to clone the Upstream Flank, the apramycin cassette, and the Downstream Flank into a suitable E. coli cloning vector. d. Sub-clone the entire [Upstream Flank]-[Apramycin Cassette]-[Downstream Flank] construct into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139), which cannot replicate in Streptomyces at 37°C.

2. Intergeneric Conjugation: a. Transform the final construct into a non-methylating E. coli strain suitable for conjugation, such as ET12567 carrying the driver plasmid pUZ8002. b. Grow the E. coli donor strain and the S. venezuelae recipient strain to mid-log phase. c. Mix the donor and recipient cultures. Plate the mixture onto a suitable agar medium (e.g., ISP4) and incubate overnight to allow conjugation to occur. d. Overlay the plates with apramycin and nalidixic acid (to select against the E. coli donor). Incubate at a permissive temperature (e.g., 30°C).

3. Selection for Single-Crossover Recombinants: a. After 5-7 days, apramycin-resistant Streptomyces exconjugants should appear. b. Isolate these colonies and streak them onto fresh selective plates. These are putative single-crossover mutants where the entire plasmid has integrated into the chromosome at either the upstream or downstream flank.

4. Induction and Selection of Double-Crossover Mutants: a. Inoculate the single-crossover mutants into non-selective liquid medium and grow for 2-3 days to allow for plasmid replication and excision. b. Plate dilutions of the culture onto non-selective agar and incubate at a non-permissive temperature (37°C) to cure the cells of any free plasmid. c. Replicate the resulting colonies onto two types of plates: one with apramycin and one with the antibiotic marker for the shuttle vector (e.g., thiostrepton for pKC1139). d. Identify colonies that are apramycin-resistant but sensitive to the vector's antibiotic. These are the desired double-crossover mutants where the target gene has been replaced by the apramycin cassette, and the plasmid has been lost.

5. Verification of Mutants: a. Isolate genomic DNA from the putative double-crossover mutants. b. Perform PCR analysis using primers that anneal outside the original flanking regions used for the cassette construction. c. The wild-type strain will yield a PCR product corresponding to the size of the original gene. The knockout mutant will yield a larger or smaller product, depending on the relative sizes of the gene and the inserted cassette. Confirm the size difference on an agarose gel.

Conclusion

The biosynthesis of this compound in Streptomyces is a fascinating example of metabolic diversification, leveraging the core machinery of the chloramphenicol pathway to produce a related but distinct antibiotic. While the foundational steps of the pathway are well understood through extensive research into chloramphenicol, key questions remain, particularly regarding the specific enzymatic control of the final acylation step. Further research, employing the genetic and analytical techniques outlined in this guide, is needed to fully elucidate the pathway, quantify its output, and potentially harness its components for the bio-engineering of novel antibiotic compounds.

References

- 1. Exploring the Diversity and Antibacterial Potentiality of Cultivable Actinobacteria from the Soil of the Saxaul Forest in Southern Gobi Desert in Mongolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

Corynecin III: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Corynecin III, a naturally occurring antibiotic belonging to the chloramphenicol family of compounds. This document details its chemical structure, physicochemical properties, biological activity, and the experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound, also known as methamphenicol, is an acyl nitrophenylpropylamine that shares a structural similarity with chloramphenicol.[1] The key structural difference is the absence of two chlorine atoms in the acyl group of this compound.[1] The systematic IUPAC name for this compound is N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide.[2]

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H18N2O5 | [2][3][] |

| Molecular Weight | 282.29 g/mol | [2][3][] |

| CAS Number | 18048-95-8 | [2][3] |

| Appearance | White solid | [] |

| Monoisotopic Mass | 282.12157168 Da | [2] |

| Storage Temperature | -20°C | [3] |

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3] Its activity profile is similar to that of chloramphenicol, although it is generally less potent.[1][3]

Mechanism of Action: The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[1] Similar to chloramphenicol, it is believed to interfere with the function of the peptidyl transferase center within the 50S ribosomal subunit.[1] This disruption prevents the formation of peptide bonds, thereby halting protein elongation and ultimately inhibiting bacterial growth. This bacteriostatic effect has been inferred from its structural similarity to chloramphenicol and through dual-reporter assays that identify molecules capable of blocking the bacterial translational process.[1]

Experimental Protocols

Isolation and Extraction of this compound

This compound can be isolated from the culture broth of various actinobacteria, including Corynebacterium hydrocarboclastus and certain Streptomyces strains.[1] A general protocol for its isolation and extraction is as follows:

-

Cultivation: The producing microorganism is cultured in a suitable liquid medium, such as ISP2 or Tryptone Soya Broth, under aerobic conditions.[1] Incubation is typically carried out at 30°C with shaking (e.g., 180 rpm) for a period ranging from 3 to 14 days.[1]

-

Separation: The culture broth is centrifuged to separate the mycelia from the supernatant.[1]

-

Solvent Extraction: The supernatant containing the secreted metabolites is extracted with an equal volume of an organic solvent, typically ethyl acetate.[1] This process is usually repeated to ensure maximum recovery of the compound.[1]

-

Concentration: The organic solvent fractions are combined and concentrated under reduced pressure to yield a crude extract.

Purification and Characterization

Further purification of the crude extract is necessary to isolate this compound.

-

Thin-Layer Chromatography (TLC): The crude extract is subjected to TLC on silica gel plates. A suitable solvent system, such as ethyl acetate:methanol, is used for development.[5] The bands corresponding to active compounds can be identified using bioautography.[5]

-

Column Chromatography: The active fractions from TLC are further purified using column chromatography with a silica gel stationary phase and an appropriate solvent gradient.

-

Structural Elucidation: The purified compound is subjected to spectroscopic analysis to confirm its identity.

-

Mass Spectrometry (MS): Techniques like UPLC-QTOF-MS/MS are used to determine the molecular weight and fragmentation pattern. This compound typically shows a protonated molecular ion [M+H]⁺ at m/z 283.1319.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure.

-

UV Spectroscopy: this compound exhibits a characteristic UV absorption maximum around 278 nm.[1]

-

Mechanism of Action on Bacterial Ribosome

The proposed mechanism of action for this compound involves the inhibition of protein synthesis at the ribosomal level.

This compound is thought to bind to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center (PTC). This binding event sterically hinders the accommodation of aminoacyl-tRNAs at the A-site and interferes with the catalytic activity of the PTC, thereby inhibiting the formation of peptide bonds. The consequence of this inhibition is the cessation of protein elongation, leading to a bacteriostatic effect and the inhibition of bacterial growth.

References

- 1. Exploring the Diversity and Antibacterial Potentiality of Cultivable Actinobacteria from the Soil of the Saxaul Forest in Southern Gobi Desert in Mongolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H18N2O5 | CID 101131598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 5. Antibiotic Pigment from Desert Soil Actinomycetes; Biological Activity, Purification and Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Bioactivity of Corynecin III: A Technical Overview of a Promising Antibacterial Agent

For Immediate Release

[City, State] – November 7, 2025 – Corynecin III, a structural analog of chloramphenicol, presents a compelling case for further investigation in the realm of antibacterial research. While current scientific literature establishes its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, a comprehensive, data-rich understanding of its full biological potential remains largely uncharted. This technical guide synthesizes the available knowledge on this compound, highlighting its known antibacterial mechanism and underscoring the critical need for quantitative data to propel its development as a potential therapeutic agent.

Antibacterial Activity: A Qualitative Landscape

This compound, produced by microorganisms such as Corynebacterium hydrocarboclastus and Streptomyces venezuelae, shares a structural resemblance to chloramphenicol, a well-established antibiotic. This similarity underpins its recognized broad-spectrum antibacterial properties[1]. However, existing research indicates that this compound is generally less potent than its chlorinated counterpart[1]. Despite this, its effectiveness against a wide array of bacteria makes it a molecule of significant interest.

Data Presentation:

Currently, there is a notable absence of publicly available, comprehensive quantitative data detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a diverse panel of bacterial strains. To facilitate comparative analysis and guide future research, the following table has been structured to accommodate such data as it becomes available.

Table 1: Antibacterial Activity of this compound (MIC in µg/mL)

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) | Reference |

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available |

Mechanism of Action: Halting Protein Synthesis

The primary mechanism of antibacterial action for this compound has been identified as the inhibition of protein synthesis. Specifically, it is understood to induce ribosome stalling, a process that effectively halts the translation of messenger RNA into protein, thereby arresting bacterial growth and proliferation. This mode of action has been elucidated through techniques such as dual-fluorescent reporter assays (e.g., pDualrep2), which can identify compounds that interfere with bacterial translation.

Mandatory Visualization:

Caption: this compound's mechanism of action, inducing ribosome stalling.

Antifungal, Antiviral, and Antitumor Activities: An Unexplored Frontier

While this compound's antibacterial properties are qualitatively acknowledged, its potential activities in other therapeutic areas, such as antifungal, antiviral, and antitumor applications, remain largely uninvestigated. There is a significant lack of published data, including 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, to support any claims of efficacy in these domains. The tables below are provided to structure future findings in these areas.

Data Presentation:

Table 2: Antifungal Activity of this compound (MIC in µg/mL)

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Data Not Available |

Table 3: Antiviral Activity of this compound (EC50 in µM)

| Virus | Cell Line | EC50 (µM) | Reference |

| Data Not Available |

Table 4: Antitumor Activity of this compound (IC50 in µM)

| Cancer Cell Line | IC50 (µM) | Reference |

| Data Not Available |

Table 5: Cytotoxicity of this compound on Normal Cell Lines (IC50 in µM)

| Normal Cell Line | IC50 (µM) | Reference |

| Data Not Available |

Experimental Protocols: A Call for Detailed Methodologies

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is recommended for determining the MIC of this compound against various bacterial strains.

Experimental Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Outline:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of this compound on both cancerous and normal cell lines.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways: Unraveling the Molecular Interactions

The impact of this compound on specific cellular signaling pathways remains an open area of research. Its mechanism of ribosome stalling suggests a direct effect on the translational machinery. However, downstream effects on major signaling cascades, such as the PI3K/Akt or MAPK pathways, which are crucial in cell survival, proliferation, and apoptosis, have not been explored. Future research should aim to elucidate these potential interactions to provide a more complete picture of this compound's biological activity.

Mandatory Visualization:

Caption: Potential, yet unconfirmed, downstream effects of this compound.

Conclusion and Future Directions

This compound stands as a molecule with demonstrated, albeit qualitatively described, antibacterial potential. Its mechanism of action through ribosome stalling positions it as an interesting candidate for further antibiotic development. However, the advancement of this compound from a compound of interest to a viable therapeutic lead is contingent on the generation of robust, quantitative data across its full biological activity spectrum.

Future research priorities should include:

-

Comprehensive MIC Profiling: Determination of MIC values against a wide and clinically relevant panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Exploration of Antifungal, Antiviral, and Antitumor Activities: Systematic screening and determination of IC50/EC50 values to uncover any potential efficacy in these areas.

-

Elucidation of Signaling Pathway Interactions: Investigation into the downstream effects of protein synthesis inhibition on key cellular signaling cascades.

-

Detailed Protocol Development and Publication: The sharing of detailed, optimized experimental protocols will be crucial for the validation and extension of research findings within the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural production of Corynecin III and its analogs. The Corynecins are a group of antibiotics structurally related to chloramphenicol, differing in the N-acyl side chain attached to the conserved p-nitrophenylserinol backbone. This document details the known microbial producers, quantitative production data, relevant experimental protocols, and the proposed biosynthetic pathways involved in the formation of these compounds.

Natural Producers of this compound and Analogs

Several bacterial species have been identified as natural producers of the Corynecin complex, which includes Corynecin I (N-acetyl), Corynecin II (N-propionyl), and this compound (N-isobutyryl), among others. The primary producers identified in the scientific literature are:

-

Corynebacterium hydrocarboclastus : This species is a known producer of a series of Corynecin compounds, including Corynecin I, II, III, IV, and V[1].

-

Streptomyces venezuelae : This bacterium is a well-known producer of chloramphenicol and has also been found to produce trace amounts of Corynecins I, II, and III under normal culture conditions. The production of Corynecins is enhanced in cultures of S. venezuelae when the medium is deprived of halogen ions or in specific gene-blocked mutants[1].

-

Rhodococcus sp. H-CA8f : A marine-derived strain, Rhodococcus sp. H-CA8f, has been identified to harbor a biosynthetic gene cluster responsible for the production of Corynecin I, II, and III[2].

Quantitative Production Data

Quantitative data on the production of this compound specifically is limited in the available literature. However, studies on Corynebacterium hydrocarboclastus provide insights into the total production of the Corynecin complex.

| Producer Organism | Compound(s) | Carbon Source | Titer | Reference |

| Corynebacterium hydrocarboclastus KY 8835 | Total Corynecins (I, II, III, etc.) | Acetate | 28 mM | [3][4] |

| Corynebacterium hydrocarboclastus KY 8835 | Corynecin I | Acetate | >90% of total Corynecins | [3][4] |

Experimental Protocols

This section outlines generalized experimental protocols for the fermentation, extraction, and purification of Corynecins based on methodologies described in the literature.

Fermentation Protocol for Corynebacterium hydrocarboclastus

This protocol is based on the conditions reported for the selective production of Corynecin I, which can be adapted for the production of other Corynecin analogs.

-

Inoculum Preparation:

-

Prepare a seed culture of Corynebacterium hydrocarboclastus in a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate at 28-30°C for 24-48 hours with shaking.

-

-

Production Medium:

-

Fermentation Conditions:

-

Inoculate the production medium with the seed culture.

-

Incubate at 28-30°C with aeration and agitation.

-

To maintain optimal concentrations of acetate, ammonium, and phosphate, a feeding solution containing acetic acid, ammonium acetate, and potassium dihydrogen phosphate can be continuously fed to the culture to control the pH[3].

-

Fermentation is typically carried out for 3-7 days.

-

Extraction and Purification of Corynecins

The following is a general workflow for the extraction and purification of Corynecin compounds from a bacterial fermentation broth.

-

Extraction:

-

Separate the bacterial cells from the fermentation broth by centrifugation[1].

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction to maximize recovery[1].

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract[1].

-

-

Purification:

-

The crude extract can be subjected to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different Corynecin analogs.

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid)[1].

-

Monitor the elution by UV detection and collect the fractions corresponding to the different Corynecin analogs.

-

Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the formation of the p-nitrophenylserinol backbone, which is common to chloramphenicol, followed by the attachment of an isobutyryl group. The isobutyryl moiety is derived from the amino acid L-valine[5]. The identification of a biosynthetic gene cluster in Rhodococcus sp. H-CA8f provides significant insights into the enzymatic steps involved[2][6].

Based on the annotated genes in this cluster, a putative biosynthetic pathway for this compound is proposed below.

Key Steps in the Proposed Pathway:

-

Formation of p-Nitrophenylserinol: This backbone is synthesized from chorismate, a key intermediate in the shikimate pathway, through a series of enzymatic reactions analogous to the early steps of chloramphenicol biosynthesis.

-

Generation of Isobutyryl-CoA: The amino acid L-valine is converted to isobutyryl-CoA through transamination to α-ketoisovalerate, followed by oxidative decarboxylation catalyzed by a branched-chain α-keto acid dehydrogenase complex.

-

N-Acylation: A putative N-acyltransferase, encoded within the Corynecin biosynthetic gene cluster in Rhodococcus sp. H-CA8f, is proposed to catalyze the final step: the transfer of the isobutyryl group from isobutyryl-CoA to the amino group of p-nitrophenylserinol to form this compound. The gene cluster contains genes for CoA transferases and a CoA ester lyase which are likely involved in providing the acyl-CoA precursors for the different Corynecin analogs[6].

References

- 1. Exploring the Diversity and Antibacterial Potentiality of Cultivable Actinobacteria from the Soil of the Saxaul Forest in Southern Gobi Desert in Mongolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodococcus comparative genomics reveals a phylogenomic-dependent non-ribosomal peptide synthetase distribution: insights into biosynthetic gene cluster connection to an orphan metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. BGC0002284 [mibig.secondarymetabolites.org]

An In-depth Technical Guide to the Solubility and Stability of Corynecin III

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility and stability of Corynecin III. Due to the limited availability of direct research on this compound, this guide leverages data from its structural analog, chloramphenicol, to infer its physicochemical properties. All data presented for this compound should be considered presumptive and requires experimental verification.

Introduction

This compound is an antibiotic belonging to the corynecin complex, structurally similar to chloramphenicol. It exhibits a broad antibacterial spectrum, making it a compound of interest for further research and development. A thorough understanding of its solubility and stability in various solvent systems is paramount for advancing its formulation, analytical method development, and overall drug development process. This guide aims to provide a comprehensive resource on the solubility and stability of this compound, drawing necessary parallels with chloramphenicol where direct data is unavailable.

Inferred Physicochemical Properties of this compound

Based on its structural similarity to chloramphenicol, this compound is expected to share comparable physicochemical properties. The primary difference lies in the acyl group, where this compound possesses a 2-methylpropanamide group in place of the dichloroacetamide group in chloramphenicol. This substitution may slightly alter its polarity and, consequently, its solubility and stability profile.

Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its formulation and delivery. The following sections detail the inferred solubility of this compound in various solvents, based on available data for chloramphenicol.

Qualitative Solubility

The following table summarizes the qualitative solubility of chloramphenicol in a range of common solvents, which can be used as a predictive guide for this compound.

| Solvent Category | Solvent | Inferred Solubility of this compound |

| Polar Protic | Water | Slightly soluble[1][2] |

| Methanol | Very soluble[1][3] | |

| Ethanol | Very soluble[1][3] | |

| Butanol | Very soluble[2][3] | |

| Propylene Glycol | Soluble (150.8 mg/mL for chloramphenicol)[3] | |

| Polar Aprotic | Acetone | Very soluble[1][3] |

| Ethyl Acetate | Very soluble[1][3] | |

| Dimethylformamide (DMF) | Soluble (approx. 16 mg/mL for chloramphenicol)[4] | |

| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 12.5 mg/mL for chloramphenicol)[4] | |

| Non-Polar | Ether | Fairly soluble[3] |

| Benzene | Insoluble[2][3] | |

| Petroleum Ether | Insoluble[2][3] | |

| Vegetable Oils | Insoluble[2][3] |

Quantitative Solubility of Chloramphenicol (as a proxy)

Quantitative solubility data for chloramphenicol provides a more precise, albeit inferred, understanding for this compound.

| Solvent | Solubility (mg/mL) | Reference |

| Water | 2.5 | [1] |

| Ethanol | 50 | [5] |

| Propylene Glycol | 150.8 | [3] |

| PBS (pH 7.2) | ~0.12 | [4] |

| DMSO | ~12.5 | [4] |

| Dimethylformamide | ~16 | [4] |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. The following sections outline the inferred stability of this compound under various conditions, based on established data for chloramphenicol.

pH-Dependent Stability

Chloramphenicol is known to be most stable in a slightly acidic to neutral pH range.[5] It is anticipated that this compound will exhibit a similar stability profile.

-

Acidic Conditions (pH 2-7): Hydrolysis occurs at a slow rate.[5]

-

Neutral Conditions (around pH 7.4): Buffered solutions show enhanced stability compared to unbuffered aqueous solutions.[5]

-

Alkaline Conditions (pH > 7): The rate of hydrolysis increases significantly, and at a pH above 10, it is rapidly destroyed.[3]

Temperature and Light Sensitivity

Temperature and light are significant factors that can induce the degradation of chloramphenicol and, by extension, this compound.

-

Temperature:

-

Solid-state this compound is expected to be stable for years at room temperature.[3]

-

Aqueous solutions of chloramphenicol lose about half of their content after 290 days at 20-22°C.[5] Heating an aqueous solution at 115°C for 30 minutes results in a 10% loss.[5]

-

For long-term storage of stock solutions, -20°C is recommended.[4]

-

-

Light:

Degradation Pathways and Products

The primary degradation pathway for chloramphenicol in aqueous solution is amide hydrolysis.[6] This process is catalyzed by both acids and bases.[5] Thermal degradation is also a significant factor.[7] The major degradation products of chloramphenicol include 1-(4'-nitrophenyl)-2-amino-1,3-propanediol (AMPD) and dichloroacetic acid.[6] Given the structural similarity, it is plausible that this compound undergoes a similar amide hydrolysis, yielding 1-(4'-nitrophenyl)-2-amino-1,3-propanediol and 2-methylpropanoic acid.

Experimental Protocols

Due to the absence of specific experimental protocols for this compound, this section outlines general methodologies for determining the solubility and stability of antibiotics, based on established guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Solubility Determination

A common method for determining solubility is the equilibrium solubility method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Separation: The suspension is filtered through a non-adsorptive filter to remove any undissolved solid.

-

Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or molarity).

Stability Testing

Stability studies are conducted according to ICH guidelines to establish a re-test period for the drug substance or a shelf life for the drug product.

Methodology:

-

Batch Selection: Stability studies should be performed on at least three primary batches of the drug substance.

-

Storage Conditions: Samples are stored under various conditions as specified by ICH guidelines, typically including long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[9][10]

-

Testing Frequency: Samples are tested at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[10]

-

Analytical Procedures: Validated, stability-indicating analytical methods (e.g., HPLC) are used to assay the active ingredient and detect degradation products. Physical properties (appearance, pH, etc.) and, if applicable, microbiological attributes are also monitored.

-

Data Evaluation: The data is evaluated to determine the re-test period or shelf life, during which the drug substance or product will remain within its approved specifications.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through inference from its close structural analog, chloramphenicol. The provided data and protocols serve as a starting point for researchers and drug development professionals. It is imperative that experimental studies are conducted to definitively characterize the solubility and stability of this compound to support its advancement as a potential therapeutic agent.

References

- 1. Chloramphenicol - LKT Labs [lktlabs.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 7. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. USP Methods for Chloramphenicol using a Legacy L1 Column | SIELC Technologies [sielc.com]

- 9. ICH Stability Storage: Optimizing Your Pharma Product's Shelf Life [purple-diamond.com]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Corynecin III

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corynecin III is an antibiotic belonging to the chloramphenicol family of compounds, exhibiting a broad antibacterial spectrum. Structurally similar to chloramphenicol, it differs by lacking the two chlorine atoms in the acyl group. Accurate and reliable quantification of this compound is essential for various stages of drug development, including fermentation process monitoring, purification, formulation, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The method is based on its characteristic UV absorption shared with the chloramphenicol family at approximately 278 nm.

Experimental Protocols

Instrumentation and Consumables

-

HPLC System: An Agilent 1100/1200 series or equivalent system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatography Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH); Ultrapure water.

-

Reagents: Formic acid (FA), analytical grade.

-

Sample Filtration: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).

Preparation of Solutions

-

Mobile Phase A (MPA): Ultrapure water with 0.1% Formic Acid.

-

Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store at 4°C, protected from light.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (at initial gradient conditions) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Culture Broth)

-

Collect 10 mL of the fermentation or culture broth.

-

Perform a liquid-liquid extraction by adding 20 mL of ethyl acetate and shaking vigorously for 20 minutes.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Carefully collect the upper organic phase (ethyl acetate).

-

Evaporate the ethyl acetate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitute the dried residue in 1 mL of methanol or the initial mobile phase composition.

-

Vortex to dissolve the residue completely.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.

HPLC Method Parameters

The following table summarizes the chromatographic conditions for the analysis of this compound.

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 278 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Data Presentation and Expected Performance

The method should be validated according to standard guidelines to ensure its suitability for its intended purpose. The table below outlines the expected performance characteristics of this HPLC method.

| Parameter | Expected Result |

| Analyte | This compound |

| Expected Retention Time | ~5-7 minutes (eluting before Chloramphenicol) |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis for the quantification of this compound.

Caption: Workflow for this compound analysis.

Method Validation Logic

This diagram shows the logical relationship between the core parameters required to establish a validated analytical method.

Caption: Key components of analytical method validation.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Corynecin III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Corynecin III, a chloramphenicol-like antibiotic, using the broth microdilution method. This standardized procedure is essential for assessing the in vitro antibacterial potency of this compound against various bacterial strains.

Introduction

This compound is an antibiotic that shares structural similarities with chloramphenicol.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, although it is generally less potent than chloramphenicol.[1] The primary mechanism of action for chloramphenicol-like antibiotics is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of peptide bond formation.[1] Determining the MIC is a critical first step in the evaluation of a new antimicrobial agent, providing the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a widely used and accurate technique for MIC determination.[3]

Principle of the Method

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of this compound at which no visible growth is observed.[3][4][5]

Experimental Protocols

Materials

-

This compound (powder form)

-

Sterile 96-well microtiter plates (round-bottom wells are recommended)[6]

-

Sterile test tubes

-

Sterile petri dishes[6]

-

Multichannel pipette

-

Sterile pipette tips

-

Spectrophotometer

-

Incubator (37°C)[3]

-

ELISA plate reader (optional, for quantitative measurement of turbidity)[6]

-

Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213 as quality control strains)[7]

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)

-

Sterile saline (0.85% w/v)

-

Sterile diluents (e.g., DMSO, if required for dissolving this compound)[6]

Procedure

1. Preparation of this compound Stock Solution a. Accurately weigh a precise amount of this compound powder. b. Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Note the purity of the compound for accurate concentration calculations.[6] c. Further dilute the stock solution in the appropriate sterile broth medium to achieve a working stock concentration that is twice the highest desired final concentration in the assay (e.g., if the highest final concentration is 128 µg/mL, the working stock should be 256 µg/mL).[6]

2. Preparation of Bacterial Inoculum a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13). d. Dilute the adjusted bacterial suspension in the sterile broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8] A common dilution is 1:150 from the 0.5 McFarland standard, followed by a 1:2 dilution upon addition to the wells.[7]

3. Broth Microdilution Assay Setup a. Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate using a multichannel pipette.[6] b. Add 100 µL of the this compound working stock solution (2x the highest desired concentration) to the wells in the first column of the plate.[6] c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[6] d. The eleventh column will serve as the growth control (no antibiotic) and the twelfth column as the sterility control (no bacteria).[6] e. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).[6]

4. Incubation a. Seal the microtiter plate (e.g., with a sterile lid or adhesive seal) to prevent evaporation and contamination. b. Incubate the plate at 37°C for 16-20 hours in ambient air.[3][8]

5. Determination of MIC a. After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the wells). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[3] c. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Data Presentation

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | Experimental Value | Reference Value |

| Enterococcus faecalis ATCC 29212 | Positive | Experimental Value | Reference Value |

| Escherichia coli ATCC 25922 | Negative | Experimental Value | Reference Value |

| Pseudomonas aeruginosa ATCC 27853 | Negative | Experimental Value | Reference Value |

| Clinical Isolate 1 | TBD | Experimental Value | N/A |

| Clinical Isolate 2 | TBD | Experimental Value | N/A |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Proposed Signaling Pathway of this compound

Caption: Inhibition of bacterial protein synthesis by this compound.

References

- 1. Exploring the Diversity and Antibacterial Potentiality of Cultivable Actinobacteria from the Soil of the Saxaul Forest in Southern Gobi Desert in Mongolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Corynecin III as a Reference Standard in Antibiotic Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin III is a bacteriostatic antibiotic that is structurally similar to chloramphenicol.[1] Like chloramphenicol, it inhibits bacterial protein synthesis, making it a valuable tool in antibiotic research and screening. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, though generally less potent than chloramphenicol, allows it to serve as a useful reference standard in various antimicrobial susceptibility testing assays.[1] This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in antibiotic screening.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome. This binding action obstructs the peptidyl transferase enzyme, which is crucial for the formation of peptide bonds between amino acids. By preventing peptide bond formation, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and arresting bacterial growth.

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the key steps in bacterial protein synthesis and the point of inhibition by this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine Corynecin III Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin III, a derivative of chloramphenicol, has demonstrated notable antibacterial properties. Its structural similarity to chloramphenicol, a known inhibitor of mitochondrial protein synthesis in mammalian cells, suggests that it may also exert cytotoxic effects on eukaryotic cells.[1][2][3] These application notes provide a comprehensive guide to utilizing various cell-based assays to evaluate the cytotoxicity of this compound. The following protocols are designed to deliver robust and reproducible data for assessing its potential as a therapeutic agent or to understand its toxicological profile.

Assessment of Cell Viability and Cytotoxicity

A fundamental step in evaluating the effect of any compound on cells is to determine its impact on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Proliferation and Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Table 1: Hypothetical IC₅₀ Values of this compound on Various Cancer Cell Lines

| Cell Line | Tissue of Origin | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |

| HeLa | Cervical Cancer | 85.2 | 62.5 | 45.1 |

| A549 | Lung Cancer | 92.7 | 71.3 | 53.8 |

| MCF-7 | Breast Cancer | 78.9 | 55.4 | 39.2 |

| HepG2 | Liver Cancer | 98.1 | 75.6 | 60.3 |

Experimental Workflow for Cytotoxicity Assays

Caption: Workflow for assessing this compound cytotoxicity.

Evaluation of Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

LDH Cytotoxicity Assay

This assay quantifies the amount of LDH, a stable cytosolic enzyme, that is released upon cell lysis.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Data Presentation:

Table 2: Hypothetical LDH Release from HeLa Cells Treated with this compound

| This compound (µM) | 24h % Cytotoxicity | 48h % Cytotoxicity | 72h % Cytotoxicity |

| 10 | 5.2 ± 1.1 | 8.9 ± 1.5 | 12.3 ± 2.0 |

| 25 | 12.8 ± 2.3 | 20.1 ± 3.1 | 28.7 ± 3.9 |

| 50 | 25.4 ± 3.8 | 42.6 ± 4.5 | 55.1 ± 5.2 |

| 100 | 48.9 ± 5.1 | 68.3 ± 6.2 | 80.4 ± 7.1 |

Investigation of Apoptosis Induction

To understand the mechanism of cell death induced by this compound, it is crucial to investigate whether it triggers apoptosis, a form of programmed cell death.

Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry.

Data Presentation:

Table 3: Hypothetical Apoptosis Profile in A549 Cells Treated with this compound (48h)

| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |

| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.2 ± 0.4 | 1.2 ± 0.5 |

| This compound (IC₅₀) | 48.3 ± 4.1 | 25.8 ± 3.5 | 18.2 ± 2.9 | 7.7 ± 1.8 |

Potential Signaling Pathway of this compound-Induced Cytotoxicity

Based on its structural similarity to chloramphenicol, this compound may exert its cytotoxic effects by inhibiting mitochondrial protein synthesis.[1][2][3] This can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately trigger the intrinsic pathway of apoptosis.

Hypothesized Signaling Pathway

Caption: Hypothesized pathway of this compound-induced apoptosis.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound's cytotoxicity. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive understanding of its effects on mammalian cells. The provided protocols and data presentation formats are intended to facilitate experimental design and data interpretation. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELL-FREE SYSTEMS BY CHLORAMPHENICOL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Use of Corynecin III in Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin III is a naturally occurring antibiotic belonging to the chloramphenicol family of acyl nitrophenylpropylamines. Structurally similar to chloramphenicol, it exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria, although it is generally less potent than its well-known analog.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound's efficacy against gram-positive bacteria. Due to the limited availability of specific experimental data for this compound, the following protocols and mechanistic insights are largely based on established methodologies for similar antibiotics, particularly chloramphenicol. Researchers are advised to use this information as a guide and to perform appropriate validations for their specific experimental setups.

Mechanism of Action (Inferred)

This compound, like chloramphenicol, is believed to act as a protein synthesis inhibitor. It is hypothesized to bind to the 50S subunit of the bacterial ribosome, specifically interacting with the A2451 and A2452 residues of the 23S rRNA.[1] This binding action obstructs the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[1][2][3][4][5] This mechanism is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[2][3]

Caption: Inferred mechanism of action of this compound.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) data for this compound against gram-positive bacteria is not widely available in the public domain. The following table provides a template with hypothetical MIC ranges for common gram-positive pathogens, based on the known activity of chloramphenicol. Researchers must determine the actual MIC values experimentally.

| Gram-Positive Bacterium | Strain Example | Hypothetical MIC Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 4 - 32 |

| Streptococcus pneumoniae | ATCC 49619 | 2 - 16 |

| Enterococcus faecalis | ATCC 29212 | 8 - 64 |

| Bacillus subtilis | ATCC 6633 | 1 - 8 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[6][7][8][9][10]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms

-

Bacterial suspension equivalent to a 0.5 McFarland standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Positive control antibiotic (e.g., chloramphenicol, vancomycin)

-

Negative control (broth only)

-

Growth control (broth with bacterial inoculum)

Procedure:

-

Prepare Bacterial Inoculum: From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

Prepare this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of the microtiter plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and control wells. The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination.

Time-Kill Kinetic Assay